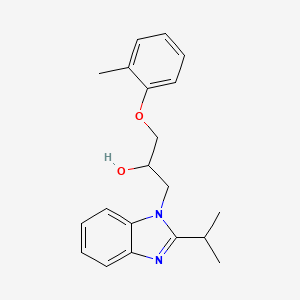

![molecular formula C23H25ClN2O2S B5112945 4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide CAS No. 5551-85-9](/img/structure/B5112945.png)

4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives, closely related to 4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide, involves the interaction of N-(dimethylphenyl)-benzenesulfonamide with chlorosulfonic acid or similar reactants to yield sterically hindered molecules. These processes are characterized by specific reaction conditions that lead to the formation of molecular crystals with significant steric hindrance, facilitated by hydrogen bonds of the C-H⋯O type. Notable examples of such synthesis processes have been documented, offering insights into the complex nature of the reactions involved and the structures of the resulting compounds (Rublova et al., 2017).

Molecular Structure Analysis

X-ray crystallography has been instrumental in detailing the molecular and crystal structure of sulfonamide derivatives. These studies reveal that the molecules crystallize in specific space groups, with dimensions and angles that underscore the molecules' steric hindrances and the role of intramolecular hydrogen bonding in stabilizing the structures. Detailed molecular-electronic structure analyses through quantum-chemical calculations complement these findings, offering deeper insights into the electronic characteristics of the molecules (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives, including 4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide, are significantly influenced by their molecular structures. The steric hindrance and electronic characteristics of these molecules affect their participation in chemical reactions, including substitution reactions in aqueous solutions. Kinetic investigations correlate well with the stereo-chemical characteristics of the molecules, providing a basis for understanding their reactivity patterns (Rublova et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O2S/c1-23(2,26-29(27,28)21-15-13-20(24)14-16-21)17-25-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22,25-26H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQSCMURRCAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367881 |

Source

|

| Record name | CBMicro_006181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide | |

CAS RN |

5551-85-9 |

Source

|

| Record name | CBMicro_006181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)

![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)

![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)

![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)